molecular formula C23H20N2O3S B11466644 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-methylphenoxy)acetamide

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B11466644
M. Wt: 404.5 g/mol
InChI Key: DTOZVEBHSOYULS-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-methylphenoxy)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-methylphenoxy)acetamide involves several steps. One common method includes the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine in chloroform . Another method involves the use of hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as mediators in dimethyl formamide as a solvent . These methods yield the desired compound in high purity and yield.

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-methylphenoxy)acetamide is unique due to its specific substitution pattern on the benzothiazole ring. Similar compounds include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific biological activities and chemical reactivity.

Properties

Molecular Formula

C23H20N2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C23H20N2O3S/c1-14-7-3-5-9-19(14)28-13-21(26)24-16-11-15(2)22(27)17(12-16)23-25-18-8-4-6-10-20(18)29-23/h3-12,27H,13H2,1-2H3,(H,24,26)

InChI Key

DTOZVEBHSOYULS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C(=C2)C)O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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